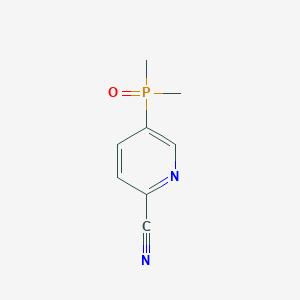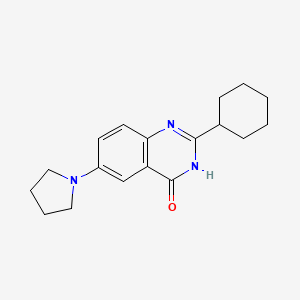
2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CPQ) is a small molecule that has been studied for its potential applications in scientific research. CPQ is a synthetic compound that is most commonly used as a reagent in organic synthesis and research. CPQ has been studied for its ability to interact with various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The title compound was synthesized by reacting 4-chlorobenzaldehyde, 2-(5,5-dimethyl-3-oxocyclohex-1-enylamino)benzoic acid, and malononitrile in ethylene glycol under microwave irradiation. It adopts boat and envelope conformations in dihydropyridine, pyrimidine, and cyclohexene rings. In the crystal structure, N—H⋯O hydrogen-bonded dimers exist, stabilized by C—H⋯O and C—H⋯π interactions (Hong Jiang et al., 2007).
- A study reported the synthesis of various 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones, revealing the steric effects on the cyclisation-dehydrogenation step, indicating a strong dependence on the position of the substituent on the benzaldehyde aromatic ring (S. López et al., 2000).
Pharmacological and Biological Activities
- A method for Pd-catalyzed aerobic oxidative reaction of quinazolinones and alkynes was developed for the assembly of a novel fused-polycyclic system with potential pharmaceutical interest. This synthesis involves C-H and N-H bond functionalization, and an oxygen radical cyclization, demonstrating efficiency and good substrate tolerance (Yadong Feng et al., 2017).
- Research on the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride highlighted their antimicrobial activities, with some compounds exhibiting significant effects (Y. Ammar et al., 2011).
- A study on the synthesis and cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones in cancer cell lines demonstrated significant cytotoxic effects towards human monocytic leukemia cells, with some compounds inducing G2/M arrest and apoptosis (M. Hour et al., 2007).
Advanced Synthesis Techniques
- The one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation and oxidative dehydrogenation using phenyliodine diacetate was reported. This method includes the synthesis of quinazolinones with N-alkoxy substituents and showcases the use of phenyliodine diacetate as an efficient dehydrogenative oxidant (R. Cheng et al., 2013).
Further Applications and Studies
- A study on quinazolinones, a class of histamine H3 receptor inverse agonists, showcased the synthesis, structure-activity relationships, and biological profiles of these compounds. The research highlighted the potent H3 inverse agonist activity and excellent selectivity of these derivatives, along with satisfactory pharmacokinetic profiles and brain penetrability (T. Nagase et al., 2008).
- A comprehensive review of quinazolinones emphasized their wide range of biological activities and their role as building blocks in over 150 naturally occurring alkaloids. The review also discussed the chemical properties, synthesis methods, and structure-activity relationships of quinazolinones, highlighting their significance in targeting central nervous system diseases (Aishah M. Alsibaee et al., 2023).
Propriétés
IUPAC Name |
2-cyclohexyl-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18-15-12-14(21-10-4-5-11-21)8-9-16(15)19-17(20-18)13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMTDJMNYUZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)
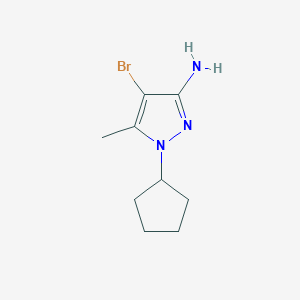
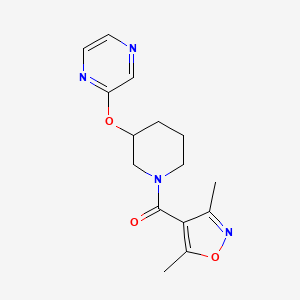

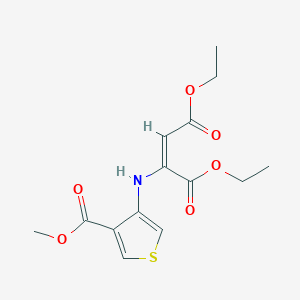
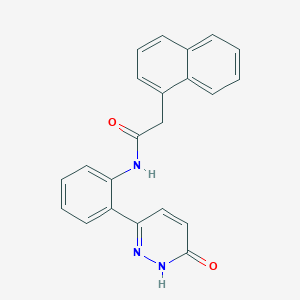
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)

![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
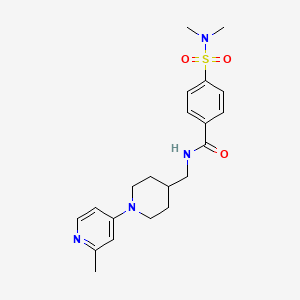
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
